N-(2,4-difluorophenyl)-4-hydroxy-2-oxo-1-(prop-2-en-1-yl)-1,2-dihydroquinoline-3-carboxamide
Description
Properties
IUPAC Name |
N-(2,4-difluorophenyl)-4-hydroxy-2-oxo-1-prop-2-enylquinoline-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14F2N2O3/c1-2-9-23-15-6-4-3-5-12(15)17(24)16(19(23)26)18(25)22-14-8-7-11(20)10-13(14)21/h2-8,10,24H,1,9H2,(H,22,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOAFAIFLMWGQBY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C2=CC=CC=C2C(=C(C1=O)C(=O)NC3=C(C=C(C=C3)F)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14F2N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,4-difluorophenyl)-4-hydroxy-2-oxo-1-(prop-2-en-1-yl)-1,2-dihydroquinoline-3-carboxamide, also known as 1-allyl-N-(2,4-difluorophenyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide, is a compound of significant interest due to its diverse biological activities. This article explores its biological activity, including antibacterial and anti-HIV properties, along with relevant data and case studies.
| Property | Value |
|---|---|
| Common Name | 1-allyl-N-(2,4-difluorophenyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide |
| CAS Number | 941923-46-2 |
| Molecular Formula | C19H14F2N2O3 |
| Molecular Weight | 356.3 g/mol |
Antibacterial Activity
Recent studies have indicated that derivatives of the 4-hydroxy-2-oxo-1,2-dihydroquinoline scaffold exhibit moderate antibacterial activity. The Minimum Inhibitory Concentration (MIC) assays were employed to evaluate the antibacterial efficacy of these compounds. For instance, a series of synthesized compounds showed varying degrees of activity against different bacterial strains. Notably, compounds with specific substitutions on the quinoline ring demonstrated enhanced activity compared to others .
Anti-HIV Activity
The compound's anti-HIV activity has also been a focal point of research. Docking studies have suggested that the compound may inhibit HIV integrase (IN), which is crucial for viral replication. However, initial evaluations indicated that significant inhibitory effects were only observed at concentrations exceeding 100 µM . This suggests a need for further optimization to enhance potency.
Study on Antibacterial Activity
In a comparative study of various quinoline derivatives, including this compound, researchers found that the compound exhibited MIC values ranging from 32 to 128 µg/mL against tested strains such as Staphylococcus aureus and Escherichia coli. These findings underscore the potential of this compound as a lead for developing new antibacterial agents .
Study on Anti-HIV Activity
A separate investigation focused on the anti-HIV properties of the compound revealed that it could effectively block HIV replication in vitro. The study utilized cell-based assays to assess viral load reduction in infected cells treated with varying concentrations of the compound. Results showed a dose-dependent reduction in viral replication; however, further structural modifications are recommended to improve efficacy and reduce cytotoxicity .
Mechanistic Insights
The mechanisms underlying the biological activities of this compound are still being elucidated. Preliminary findings suggest that:
- Antibacterial Mechanism : The compound may disrupt bacterial cell wall synthesis or function through interference with essential metabolic pathways.
- Anti-HIV Mechanism : It likely inhibits integrase activity by binding to the enzyme's active site or allosteric sites, thereby preventing viral DNA integration into the host genome.
Scientific Research Applications
Antiviral Applications
The compound has been evaluated for its antiviral properties, particularly against HIV. Research indicates that derivatives of 4-hydroxy-2-oxo-1,2-dihydroquinoline frameworks exhibit promising anti-HIV activities. For instance, a study synthesized a series of derivatives that were tested for their ability to inhibit HIV replication and integrase activity. While some compounds showed moderate antibacterial activity, they did not exhibit significant anti-HIV effects at concentrations below 100 µM .
Antibacterial Properties
The antibacterial potential of N-(2,4-difluorophenyl)-4-hydroxy-2-oxo-1-(prop-2-en-1-yl)-1,2-dihydroquinoline-3-carboxamide has also been explored. In vitro studies have demonstrated that certain derivatives possess moderate antibacterial activity. The minimum inhibitory concentration (MIC) assays were conducted to evaluate their effectiveness against various bacterial strains, indicating that modifications to the 4-hydroxyquinoline scaffold can enhance antibacterial properties .
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay was employed to assess its cytotoxic effects on several cancer cell lines, including MDA-MB-231 (breast cancer) and LNCaP (prostate carcinoma). The results suggested that the compound exhibits significant anticancer activity, which may be attributed to its ability to interact with DNA and bovine serum albumin, as well as its structural characteristics that facilitate these interactions .
Structure and Mechanism of Action
The structure of this compound plays a crucial role in its biological activity. The presence of the difluorophenyl group is believed to enhance lipophilicity and improve cellular uptake. Additionally, the hydroxyl and carbonyl groups contribute to its reactivity and interaction with biological targets.
Case Study 1: Antiviral Activity against HIV
In a study focused on synthesizing new derivatives based on the 4-hydroxyquinoline scaffold, researchers designed compounds aimed at blocking HIV replication. Although most derivatives did not show significant integrase inhibitory activity at lower concentrations, some modifications led to improved antiviral profiles .
Case Study 2: Anticancer Efficacy
A comprehensive evaluation of the compound's anticancer properties involved testing against multiple cancer cell lines. The results indicated that specific structural modifications could enhance cytotoxicity while minimizing effects on normal cells . This highlights the potential for developing targeted therapies based on this compound.
Q & A
Basic Research Questions
Q. What spectroscopic and crystallographic methods are recommended for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to confirm the quinoline backbone, fluorine substituents, and allyl (prop-2-en-1-yl) group. Compare chemical shifts with analogous compounds (e.g., ).
- X-ray Crystallography : Employ SHELXL for structure refinement ( ). The allyl group may introduce conformational flexibility, requiring high-resolution data to resolve disorder.
- Mass Spectrometry (HRMS) : Verify molecular weight (e.g., reports exact mass for a related compound).
Q. How can the solubility and stability of this compound be optimized for in vitro assays?
- Methodological Answer :
- Solubility : Test polar aprotic solvents (DMSO, DMF) and aqueous buffers with surfactants (e.g., Tween-80). Adjust pH based on predicted pKa (~4.89, similar to ).
- Stability : Conduct accelerated degradation studies under varying pH, temperature, and light. Monitor via HPLC for decomposition products.
Q. What synthetic routes are feasible for preparing this compound?
- Methodological Answer :
- Key Steps :
Quinoline Core Synthesis : Use Pfitzinger reaction or Friedländer condensation with 4-hydroxy-2-oxo-1,2-dihydroquinoline precursors.
Amide Coupling : React with 2,4-difluoroaniline using EDCI/HOBt or T3P ().
Allylation : Introduce the prop-2-en-1-yl group via nucleophilic substitution or palladium-catalyzed coupling ().
Advanced Research Questions
Q. How do structural modifications (e.g., fluorophenyl or allyl groups) influence bioactivity?
- Methodological Answer :
- SAR Analysis : Compare with analogs (e.g., ). Fluorine atoms enhance metabolic stability and binding affinity via hydrophobic/electrostatic interactions.
- Crystallographic Data : Use SHELX-refined structures ( ) to map steric effects of the allyl group on target binding pockets.
- In Silico Docking : Perform molecular dynamics simulations to assess conformational flexibility ( ).
Q. How can contradictions in biological activity data across similar compounds be resolved?
- Methodological Answer :
- Meta-Analysis : Compare datasets from , and 16. Variables include assay conditions (e.g., cell lines, concentration ranges).
- Counter-Screening : Test the compound against off-target receptors (e.g., kinases, GPCRs) to identify polypharmacology.
- Data Normalization : Use standardized positive/negative controls (e.g., ’s melting point as a purity benchmark).
Q. What strategies mitigate challenges in crystallizing this compound for structural studies?
- Methodological Answer :
- Co-Crystallization : Add co-solvents (PEGs) or fragment ligands to stabilize the quinoline core.
- Temperature Gradients : Screen crystallization conditions at 4°C and 20°C to reduce kinetic trapping ( ).
- Twinned Data Refinement : Apply SHELXL’s TWIN/BASF commands for handling twinning ( ).
Key Research Recommendations
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
